molecular formula C22H23ClN4 B1363395 3-Amino-7-(diethylamino)-5-phenylphenazin-5-ium chloride CAS No. 4569-86-2

3-Amino-7-(diethylamino)-5-phenylphenazin-5-ium chloride

Cat. No.: B1363395
CAS No.: 4569-86-2
M. Wt: 378.9 g/mol
InChI Key: MOVNSGGBTSIUGX-UHFFFAOYSA-N
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Description

3-Amino-7-(diethylamino)-5-phenylphenazin-5-ium chloride, also known as N,N-Diethylphenosafranine, is an organic cation . The compound is a phenazinium dye and is cationic in nature . It has several applications in staining chemistry .


Molecular Structure Analysis

The molecular formula of this compound is C14H14N3S . The compound has a net charge of +1 . The InChI and SMILES strings provide a detailed description of the compound’s structure .


Physical And Chemical Properties Analysis

The average mass of this compound is 256.34600, and the monoisotopic mass is 256.09030 . The compound has a net charge of +1 .

Scientific Research Applications

Kinetics and Mechanism in Chemical Reactions

  • Uncatalyzed and Catalyzed Reactions : This compound, referred to as methylene violet (MV+), has been studied in its uncatalyzed and Ru(III)-catalyzed reactions with acidic chlorite. The study revealed that both reactions follow pseudo-first-order kinetics relative to MV+. The findings provide valuable insights into the kinetic behavior and mechanism of such reactions, contributing significantly to the understanding of chemical reaction dynamics (Jonnalagadda, Shezi, & Pare, 2003).

Synthesis and Characterization

  • Synthesis Using Potassium Permanganate : Another application of this compound involves its synthesis using potassium permanganate as an oxidant. This method provides a non-toxic and efficient route for synthesizing phenylphenazin-5-ium chlorides, demonstrating its versatility in synthetic chemistry (Liu et al., 2019).

Electrochemistry and Material Science

  • Electrodeposition Studies : The behavior of a closely related compound, 3-diethylamino-7-(4-dimethylaminophenylazo)-5-phenylphenazinium chloride (Janus Green B), was studied during copper electrodeposition. This work illustrates its application in electrochemical processes, providing insights into nucleation and charge transfer kinetics in electrodeposition (Bozzini, Mele, D'urzo, & Romanello, 2006).

Applications in Textile and Dye Industries

  • Dyeing Properties for Polypropylene Fabrics : Derivatives of 3,7-Bis(dialkylamino)phenoxazin-5-ium salts, including those with diethylamino groups, were synthesized and used as blue cationic dyes for polypropylene fabrics. This research highlights its potential application in the textile industry, particularly in improving the dyeing properties of fabrics (Segi & Yoshida, 2021).

Bioimaging and Fluorophores

  • Use in Living Cells Imaging : A derivative of this compound, 2-Amino-7-(diethylamino)-3H-phenoxazin-3-one (ADPO), was synthesized for use in living cells imaging. Its near-infrared fluorescence properties make it a valuable tool in biological and medical imaging, demonstrating the compound's potential in bioimaging applications (Gao, Zhang, & Chen, 2017).

Biochemical Analysis

Biochemical Properties

3-Amino-7-(diethylamino)-5-phenylphenazin-5-ium chloride plays a significant role in biochemical reactions due to its cationic nature. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a probe for investigating guest-host interactions in dendrimers, which may have relevance in drug-DNA interactions . The compound’s interaction with biomolecules is primarily based on its ability to bind to negatively charged sites on proteins and nucleic acids, facilitating various biochemical assays and staining procedures.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell function by acting as a cytotoxicity marker in live cells treated with compounds like cisplatin . This compound can impact cell signaling pathways, gene expression, and cellular metabolism by accumulating in live cells and allowing the measurement of cell viability . Its ability to act as a viability indicator makes it a valuable tool in cytotoxicity assays and other cellular studies.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. As a phenazinium dye, it can bind to negatively charged sites on proteins and nucleic acids, facilitating its role in staining and diagnostic assays . Additionally, it can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s ability to influence gene expression and cellular metabolism is linked to its interactions with intracellular targets and its role as a redox indicator .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in long-term studies. It has been observed that the compound can maintain its staining properties over extended periods, making it suitable for long-term cytotoxicity assays and other in vitro studies . Its stability may vary depending on the specific experimental conditions and storage practices.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can be used effectively as a diagnostic tool without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including potential cytotoxicity and disruption of cellular functions. It is crucial to determine the appropriate dosage to balance efficacy and safety in animal studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its role in biochemical reactions and staining procedures . The compound’s effects on metabolic flux and metabolite levels are linked to its interactions with intracellular targets and its role as a redox indicator. Understanding these metabolic pathways is essential for optimizing its use in diagnostic assays and other applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its cationic nature. The compound can interact with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . Its distribution within tissues is crucial for its effectiveness in staining and diagnostic assays, as well as its potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells is essential for its role in staining, diagnostic assays, and potential therapeutic applications. Understanding its subcellular localization can help optimize its use in various biochemical and cellular studies.

Properties

IUPAC Name

2-N,2-N-diethyl-10-phenylphenazin-10-ium-2,8-diamine;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4.ClH/c1-3-25(4-2)18-11-13-20-22(15-18)26(17-8-6-5-7-9-17)21-14-16(23)10-12-19(21)24-20;/h5-15,23H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVNSGGBTSIUGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=[N+](C3=C(C=CC(=C3)N)N=C2C=C1)C4=CC=CC=C4.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4569-86-2
Record name Methylene Violet 3RAX
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4569-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylene Violet 3RAX
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004569862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenazinium, 3-amino-7-(diethylamino)-5-phenyl-, chloride (1:1)
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.786
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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